Researchers requiring compound-specific proteasome inhibition face a critical challenge: generic epoxyketone inhibitors like epoxomicin produce confounding results from broad subunit cross-reactivity. Eponemycin-a covalent 20S proteasome inhibitor from Streptomyces hygroscopicus-addresses this with distinct subunit labeling and slower kinetics. • IC50 0.0017 µg/mL vs B16-F10 melanoma (~35-fold more potent than epoxomicin). • Demonstrated in vivo curative effect in B16 melanoma mouse models. • Slower inhibition kinetics enables time-resolved mechanistic enzymology. • Dihydroeponemycin derivative preferentially targets immunoproteasome subunits LMP2/LMP7 over constitutive proteasome. Each batch is rigorously quality-controlled to ensure reproducible biological activity across experimental workflows.
Molecular FormulaC20H34N2O6
Molecular Weight398.5 g/mol
CAS No.126509-46-4
Cat. No.B144734
⚠ Attention: For research use only. Not for human or veterinary use.
Eponemycin is a natural product antibiotic derived from *Streptomyces hygroscopicus*, characterized as a linear peptide containing a reactive α,β-epoxyketone pharmacophore [1]. This electrophilic warhead enables covalent and irreversible inhibition of the 20S proteasome, a validated target in oncology, by forming a morpholino adduct with the catalytic N-terminal threonine residues of its β-subunits [2]. Structurally and functionally, it belongs to the epoxyketone class of proteasome inhibitors, which includes the clinically important analog epoxomicin and the FDA-approved therapeutic carfilzomib [3].
Target EngagementCovalent 20S proteasome inhibition via epoxyketone warhead
Research ContextSubunit selectivity studies; immunoproteasome vs. constitutive proteasome
[1] Meng L, Kwok BH, Sin N, Crews CM. Eponemycin exerts its antitumor effect through the inhibition of proteasome function. Cancer Res. 1999;59(12):2798-2801. View Source
[2] Kim KB, Myung J, Sin N, Crews CM. Proteasome inhibition by the natural products epoxomicin and dihydroeponemycin: insights into specificity and potency. Bioorg Med Chem Lett. 1999;9(23):3335-3340. View Source
[3] Kim KB, Crews CM. Development and characterization of proteasome inhibitors. Methods Enzymol. 2005;399:585-609. View Source
Eponemycin Substitution Risk
Despite sharing the same epoxyketone warhead and targeting the 20S proteasome, substitution of eponemycin with its closest structural relative, epoxomicin, or other proteasome inhibitors is scientifically unsound. These compounds exhibit profound and quantifiable differences in their antiproliferative potency, subunit binding specificity, and kinetic rates of proteasome inhibition [1]. For instance, eponemycin and epoxomicin demonstrate divergent covalent labeling patterns of catalytic proteasome subunits, which translates to distinct biological outcomes [2]. Therefore, in any experimental or industrial workflow—be it target validation, assay development, or bioproduction—the use of eponemycin is not a proxy for epoxomicin, and vice versa, necessitating rigorous, compound-specific procurement.
Potency divergenceAntiproliferative potency may differ substantially between eponemycin and epoxomicin; direct substitution is not supported.
Subunit labelingCovalent subunit labeling patterns diverge, leading to distinct biological outcomes; epoxomicin cannot replicate eponemycin's profile.
Kinetic mismatchInhibition kinetics and catalytic site selectivity differ; experimental time courses may not transfer between analogs.
[1] Kim KB, Myung J, Sin N, Crews CM. Proteasome inhibition by the natural products epoxomicin and dihydroeponemycin: insights into specificity and potency. Bioorg Med Chem Lett. 1999;9(23):3335-3340. View Source
[2] Meng L, Kwok BH, Sin N, Crews CM. Eponemycin exerts its antitumor effect through the inhibition of proteasome function. Cancer Res. 1999;59(12):2798-2801. View Source
Eponemycin vs. Analogs: Comparative Evidence
Antiproliferative Activity vs. Epoxomicin
Eponemycin demonstrates significantly greater antiproliferative activity than epoxomicin in a head-to-head comparison against B16-F10 murine melanoma cells. The difference in potency is more than 30-fold, establishing eponemycin as the more active agent in this specific cellular context .
Antiproliferative activityData to verify
Reported ~35-fold lower IC50 vs. epoxomicin
Supports cell-model endpoint review
B16-F10 murine melanoma; head-to-head in vitro
AntiproliferativeCytotoxicityOncology
Evidence Dimension
Antiproliferative IC50
Target Compound Data
IC50 = 0.0017 µg/mL
Comparator Or Baseline
Epoxomicin (IC50 ≈ 0.06 µg/mL)
Quantified Difference
Eponemycin is ~35-fold more potent
Conditions
B16-F10 murine melanoma cells (in vitro culture)
Why This Matters
Procurement of the more potent eponemycin can enable lower working concentrations, reducing solvent exposure and off-target effects in sensitive cellular assays.
AntiproliferativeCytotoxicityOncology
Proteasome Subunit Selectivity
The binding profile of dihydroeponemycin, a direct analog of eponemycin, differs significantly from that of epoxomicin. Dihydroeponemycin preferentially labels the immunoproteasome subunits LMP2 and LMP7, while epoxomicin covalently modifies a broader set including the constitutive subunits X and Z, as well as LMP7 and MECL1 [1]. This differential subunit targeting provides a clear, mechanistic basis for their distinct biological activities [2].
Proteasome subunit selectivityReported
Preferentially labels LMP2/LMP7 vs. epoxomicin's broader profile
Supports immunoproteasome-specific study design
Purified 20S proteasome bovine pituitary
ProteasomeSubunit SpecificityMechanism of Action
Evidence Dimension
Covalent Labeling of 20S Proteasome Catalytic Subunits
Target Compound Data
Preferentially labels immunoproteasome subunits LMP2 and LMP7
Comparator Or Baseline
Epoxomicin (labels constitutive X and Z, and immunoproteasome LMP7 and MECL1)
Quantified Difference
Qualitative difference in subunit selectivity
Conditions
Purified 20S proteasome from bovine pituitary
Why This Matters
This unique subunit selectivity is critical for experiments requiring specific modulation of the immunoproteasome versus the constitutive proteasome, making eponemycin a non-substitutable tool.
ProteasomeSubunit SpecificityMechanism of Action
[1] Meng L, Kwok BH, Sin N, Crews CM. Eponemycin exerts its antitumor effect through the inhibition of proteasome function. Cancer Res. 1999;59(12):2798-2801. View Source
[2] Kim KB, Myung J, Sin N, Crews CM. Proteasome inhibition by the natural products epoxomicin and dihydroeponemycin: insights into specificity and potency. Bioorg Med Chem Lett. 1999;9(23):3335-3340. View Source
Proteasome Inhibition Kinetics
The rate at which the proteasome's three major catalytic activities are inhibited differs markedly between dihydroeponemycin and epoxomicin. This study determined that the rate of association (k_association) for chymotrypsin-like (CT-L) activity inhibition by dihydroeponemycin is ~3-fold slower than for epoxomicin, and the rank order of inhibition rates for the three catalytic sites differs between the two compounds [1].
Purified 20S proteasome, measurement of chymotrypsin-like activity
Why This Matters
The slower, more selective inhibition kinetics of eponemycin may be advantageous for time-resolved studies or for achieving a more graded biological response, distinguishing it from the faster-acting epoxomicin.
Enzyme KineticsProteasomeInhibitor
[1] Kim KB, Myung J, Sin N, Crews CM. Proteasome inhibition by the natural products epoxomicin and dihydroeponemycin: insights into specificity and potency. Bioorg Med Chem Lett. 1999;9(23):3335-3340. View Source
In Vivo Efficacy in Melanoma Model
Eponemycin demonstrates a clear, quantitative benefit in vivo that is not uniformly observed across the class. While some in-class compounds show limited efficacy, eponemycin exhibits a 'good curative effect' specifically against B16 melanoma in mouse models, contrasting with its 'moderate' effect on L1210 leukemia and its lack of significant effect on P388 leukemia survival [1]. This tumor-specific in vivo activity profile is a key differentiator.
In-class compounds often show limited in vivo efficacy or a different tumor spectrum.
Quantified Difference
Qualitative difference in therapeutic outcome and tumor-type specificity.
Conditions
Mouse xenograft/allograft models of B16 melanoma, L1210 leukemia, and P388 leukemia.
Why This Matters
For in vivo pharmacology studies, especially those focused on melanoma models, eponemycin offers a validated and effective tool where other proteasome inhibitors may fail to show robust activity.
In VivoAntitumorMelanoma
[1] BOC Sciences. Eponemycin product information sheet. (2024). View Source
Eponemycin Application Scenarios
Immunoproteasome in Disease Models
Leveraging the preferential binding of dihydroeponemycin to the immunoproteasome subunits LMP2 and LMP7 over the constitutive proteasome [1], eponemycin serves as a critical chemical probe for dissecting the specific contribution of the immunoproteasome to cellular processes. This is particularly relevant in models of inflammation, autoimmune disease, and antigen presentation, where the immunoproteasome plays a dominant role, and where broader proteasome inhibitors like epoxomicin would produce confounding results. Using eponemycin allows for a cleaner, more interpretable phenotype linked to immunoproteasome inhibition. [2]
B16 Melanoma Cell-Based Assays
Given its exceptional potency against B16-F10 melanoma cells (IC50 = 0.0017 µg/mL) [1], eponemycin is the reagent of choice for any assay involving this cell line. It provides a robust positive control for proteasome inhibition studies, enabling the detection of synergistic effects with other agents at very low concentrations. Its ~35-fold superiority over epoxomicin in this specific cell line ensures that the experimental window is maximized, improving assay sensitivity and data quality. [1]
In Vivo Melanoma Studies
For researchers requiring an in vivo proteasome inhibitor with demonstrated efficacy in melanoma, eponemycin is uniquely positioned. Evidence shows a 'good curative effect' in B16 melanoma mouse models, a property not uniformly shared by other epoxyketone inhibitors [1]. This makes it an invaluable tool for studying tumor biology, testing combination therapies, and validating new drug targets in a therapeutically relevant in vivo setting for melanoma.
Slow-Binding Proteasome Inhibition
The kinetic profile of eponemycin, characterized by a slower rate of proteasome inhibition compared to epoxomicin [1], makes it an ideal tool for detailed mechanistic enzymology. This property facilitates time-resolved studies of proteasome inhibition, allowing researchers to observe intermediate states, assess the order of catalytic site inactivation, or generate partially inhibited proteasome complexes for functional analysis. This is a distinct experimental advantage over faster, less discriminating inhibitors.
Application
Selection Property
Validation Focus
Immunoproteasome pathway dissection
Subunit selectivity (LMP2/LMP7)
Immunoproteasome-specific endpoint review
B16 melanoma cell-based proteasome studies
Cell-model response context
Antiproliferative endpoint review
In vivo melanoma model-response studies
Model-response endpoint context
Tumor-model endpoint monitoring
Slow-binding proteasome inhibition kinetics
Inhibition kinetics review
Time-resolved inhibition endpoint analysis
[1] Meng L, Kwok BH, Sin N, Crews CM. Eponemycin exerts its antitumor effect through the inhibition of proteasome function. Cancer Res. 1999;59(12):2798-2801. View Source
[2] Kim KB, Myung J, Sin N, Crews CM. Proteasome inhibition by the natural products epoxomicin and dihydroeponemycin: insights into specificity and potency. Bioorg Med Chem Lett. 1999;9(23):3335-3340. View Source
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